![molecular formula C13H26N2O3S B2923774 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2309307-64-8](/img/structure/B2923774.png)
1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane” is a diazepane derivative. Diazepanes are seven-membered heterocyclic compounds containing nitrogen. They are used in various fields, including medicinal chemistry .
Molecular Structure Analysis
The molecular structure would consist of a seven-membered diazepane ring, a tetrahydrofuran ring, and a butylsulfonyl group. Tetrahydrofuran is a five-membered ring with four carbon atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. The tetrahydrofuran ring might undergo reactions typical for ethers, while the diazepane ring might participate in reactions typical for amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Nanosized N-sulfonated Brönsted Acidic Catalyst
A nanosized N-sulfonated Brönsted acidic catalyst, including structures related to 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, has been developed for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst exhibits excellent yields, short reaction times, and can be reused several times without loss of catalytic activity, highlighting its efficiency and environmental friendliness in organic synthesis (O. Goli-Jolodar et al., 2016).
Multicomponent Synthesis
The compound has been used in studies for the Ugi multicomponent reaction followed by intramolecular nucleophilic substitution, leading to the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This approach provides a short, efficient route to diazepane systems, showcasing the versatility of related compounds in facilitating complex organic reactions (L. Banfi et al., 2007).
Beckmann Rearrangement
Research on oxime mesitylenesulfonates, related to the structural framework of 1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, explores their efficient rearrangement into corresponding lactams and amides. The study provides insights into the stereochemistry of product lactams, emphasizing the application of such compounds in synthesizing heterocyclic lactams with defined stereochemical configurations (C. Ramalingan et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butylsulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-2-3-11-19(16,17)15-7-4-6-14(8-9-15)13-5-10-18-12-13/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJMITGJFDGLHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCN(CC1)C2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.